molecular formula C16H11N5O4S2 B302430 4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile

4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile

Cat. No. B302430
M. Wt: 401.4 g/mol
InChI Key: RCZBIKIIWBGHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as BHTM, and its chemical formula is C26H22N6O4S2.

Mechanism of Action

The mechanism of action of BHTM is not fully understood. However, it has been proposed that BHTM may exert its pharmacological effects by inhibiting enzymes involved in key metabolic pathways.
Biochemical and Physiological Effects:
BHTM has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BHTM can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. BHTM has also been shown to exhibit antiviral activity against influenza A virus and herpes simplex virus. Additionally, BHTM has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHTM in lab experiments is its high potency and specificity. BHTM has been shown to exhibit potent pharmacological effects at low concentrations, which makes it an attractive candidate for drug discovery and development. However, one of the main limitations of using BHTM in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to work with.

Future Directions

There are several future directions for research on BHTM. One potential area of research is the development of BHTM-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential area of research is the synthesis of novel supramolecular architectures using BHTM as a building block. Additionally, further studies are needed to elucidate the mechanism of action of BHTM and to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of BHTM involves a multi-step process that starts with the reaction of 2-amino-4,6-dihydroxypyrimidine with thiourea to form 6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. This intermediate is then reacted with benzyl chloride to form 4-(benzylthio)-6-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Finally, the benzyl group is removed using palladium on carbon to obtain BHTM.

Scientific Research Applications

BHTM has been extensively studied for its potential applications in various fields. In medicinal chemistry, BHTM has been shown to exhibit antiviral, antibacterial, and anticancer activities. In material science, BHTM has been used as a building block for the synthesis of novel supramolecular architectures.

properties

Molecular Formula

C16H11N5O4S2

Molecular Weight

401.4 g/mol

IUPAC Name

4-[bis(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]benzonitrile

InChI

InChI=1S/C16H11N5O4S2/c17-5-6-1-3-7(4-2-6)8(9-11(22)18-15(26)19-12(9)23)10-13(24)20-16(27)21-14(10)25/h1-4,8H,(H3,18,19,22,23,26)(H3,20,21,24,25,27)

InChI Key

RCZBIKIIWBGHPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O

Origin of Product

United States

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